Disenecioyldehydroretronecine

Description

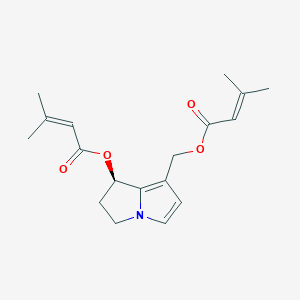

Disenecioyldehydroretronecine is a pyrrolizidine alkaloid (PA) derivative characterized by a dehydroretronecine core structure esterified with two senecioyl (3-methylbut-2-enoyl) groups. PAs are naturally occurring toxins produced by plants as defense chemicals, with documented hepatotoxic, carcinogenic, and genotoxic effects in humans and livestock. The dehydroretronecine moiety is a necine base common to many PAs, and its esterification with senecioyl groups distinguishes this compound from other PA derivatives.

Properties

CAS No. |

59845-50-0 |

|---|---|

Molecular Formula |

C18H23NO4 |

Molecular Weight |

317.4 g/mol |

IUPAC Name |

[(7R)-7-(3-methylbut-2-enoyloxy)-6,7-dihydro-5H-pyrrolizin-1-yl]methyl 3-methylbut-2-enoate |

InChI |

InChI=1S/C18H23NO4/c1-12(2)9-16(20)22-11-14-5-7-19-8-6-15(18(14)19)23-17(21)10-13(3)4/h5,7,9-10,15H,6,8,11H2,1-4H3/t15-/m1/s1 |

InChI Key |

XZUVIHKTORWSNQ-OAHLLOKOSA-N |

SMILES |

CC(=CC(=O)OCC1=C2C(CCN2C=C1)OC(=O)C=C(C)C)C |

Isomeric SMILES |

CC(=CC(=O)OCC1=C2[C@@H](CCN2C=C1)OC(=O)C=C(C)C)C |

Canonical SMILES |

CC(=CC(=O)OCC1=C2C(CCN2C=C1)OC(=O)C=C(C)C)C |

Synonyms |

disenecioyldehydro-retronecine disenecioyldehydroretro-necine disenecioyldehydroretronecine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Disenecioyldehydroretronecine with structurally related compounds:

Notes:

- 7-Cysteinyldehydroretronecine (from ) differs in its substitution pattern, replacing one senecioyl group with a cysteinyl moiety.

- lungs).

Metabolic and Toxicological Differences

- This compound : Likely undergoes hepatic oxidation to dehydropyrrolizidine intermediates, which alkylate DNA and proteins, leading to cytotoxicity.

- 7-Cysteinyldehydroretronecine : The cysteinyl group may form glutathione conjugates, enhancing detoxification via mercapturic acid pathways, as seen in other thioether-containing PAs.

- Ranitidine-related compounds (): While unrelated to PAs, nitroacetamide and hemifumarate derivatives (e.g., Ranitidine nitroacetamide) highlight the importance of functional groups in toxicity. For instance, nitro groups can generate reactive oxygen species, but this mechanism is distinct from PA toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.